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Introduction
Amiton, also known by its chemical name S-2-(diethylamino)ethyl O,O-diethyl

phosphorothioate and as the nerve agent VG, represents a significant chapter in the history of

organophosphorus chemistry. Initially synthesized in the early 1950s by Dr. Ranajit Ghosh at

Imperial Chemical Industries (ICI), Amiton was developed as a potent acaricide for agricultural

use.[1] However, its high mammalian toxicity, comparable to that of the nerve agent Sarin, led

to its swift withdrawal from the market.[2][3] This compound and its analogs were subsequently

recognized for their military potential, forming the basis of the V-series of nerve agents, a group

of highly toxic chemical warfare agents.[2] This technical guide provides an in-depth analysis of

the early research on Amiton and related compounds, focusing on their toxicological

properties and the experimental methodologies used in their evaluation during the 1950s and

1960s.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for Amiton and other organophosphorus compounds is the

irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is a critical enzyme
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in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine

(ACh) at cholinergic synapses. This enzymatic degradation terminates the nerve impulse.

By inhibiting AChE, Amiton causes an accumulation of acetylcholine in the synaptic cleft,

leading to hyperstimulation of muscarinic and nicotinic receptors. This results in a cholinergic

crisis, characterized by a range of symptoms including profuse salivation, lacrimation, urination,

defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors,

paralysis, and ultimately, death due to respiratory failure.[4]

Quantitative Toxicological Data
The acute toxicity of Amiton and related compounds was a primary focus of early research.

The median lethal dose (LD50), the dose required to kill 50% of a test population, was a key

metric. The following tables summarize the available quantitative data from early studies and

more recent reviews of historical data.
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Compound Species
Route of
Administration

LD50 (mg/kg) Reference

Amiton (VG) Rat Oral 5 [1]

Amiton (VG) Rabbit
Intravenous (15

min)
0.1359 [3]

Amiton (VG) Rabbit
Intravenous (24

h)
0.0522 [3]

VE Rabbit
Intravenous (15

min)
0.0193 [3]

VE Rabbit
Intravenous (24

h)
0.0153 [3]

VP Rabbit
Intravenous (15

min)
0.0614 [3]

VP Rabbit
Intravenous (24

h)
0.0368 [3]

VX Rat Subcutaneous 0.0131 [3]

SP-(-)-VX Rat Subcutaneous 0.0088 [3]

RP-(+)-VX Rat Subcutaneous 0.0561 [3]

Table 1: Acute Toxicity (LD50) of Amiton and Related V-Agents. This table presents the

median lethal dose (LD50) for Amiton (VG) and other related V-series nerve agents across

different species and routes of administration. The data is compiled from recent reviews of

historical and declassified documents.

Experimental Protocols
The following sections detail the methodologies that were commonly employed in the 1950s

and 1960s for the toxicological evaluation of organophosphorus compounds like Amiton.

Determination of Acute Toxicity (LD50)
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The determination of the median lethal dose (LD50) was a standard procedure for assessing

the acute toxicity of a new chemical substance.[5]

Principle: The LD50 is statistically derived from the mortality rate of animals exposed to a range

of doses of the test substance.[6][7]

Materials:

Test substance (e.g., Amiton)

Animal model (commonly rats or mice of a specific strain)[5]

Vehicle for dissolving or suspending the test substance (e.g., saline, corn oil)

Syringes and gavage needles for administration

Animal cages and housing facilities

Procedure:

Animal Selection and Acclimation: Healthy, young adult animals of a single sex and from a

uniform strain were used. They were acclimated to the laboratory conditions for a period

before the experiment.[5]

Dose Preparation: A series of graded doses of the test substance were prepared. The doses

were typically spaced geometrically.[5]

Administration: The test substance was administered to groups of animals (typically 5-10

animals per group) via a specific route (e.g., oral gavage, intraperitoneal injection, dermal

application). A control group received only the vehicle.[6][7]

Observation: The animals were observed for a set period, typically 14 days, for signs of

toxicity and mortality.[5]

Data Analysis: The number of deaths at each dose level was recorded. The LD50 value and

its confidence limits were then calculated using statistical methods, such as the probit

analysis method of Miller and Tainter.[6]
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Acetylcholinesterase Inhibition Assay (Ellman's Method)
The method developed by Ellman and colleagues in 1961 became a standard for measuring

acetylcholinesterase activity and its inhibition.[8][9]

Principle: This colorimetric assay is based on the reaction of the thiol product of

acetylthiocholine hydrolysis with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a

yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412

nm. The rate of color production is proportional to the acetylcholinesterase activity.[8][10]

Materials:

Source of acetylcholinesterase (e.g., purified enzyme from bovine erythrocytes or electric

eel, or tissue homogenates)

Acetylthiocholine iodide (substrate)

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Inhibitor (e.g., Amiton) at various concentrations

Spectrophotometer

Procedure:

Reagent Preparation: Solutions of the buffer, substrate, DTNB, and the inhibitor at various

concentrations were prepared.

Reaction Mixture: In a cuvette, the phosphate buffer, DTNB solution, and the enzyme

solution were mixed.

Inhibition Step: The inhibitor solution was added to the reaction mixture and incubated for a

specific period to allow for the interaction between the inhibitor and the enzyme.

Initiation of Reaction: The reaction was initiated by the addition of the substrate,

acetylthiocholine iodide.
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Spectrophotometric Measurement: The change in absorbance at 412 nm was recorded over

time.

Data Analysis: The rate of the reaction was calculated from the linear portion of the

absorbance versus time curve. The percentage of inhibition was calculated by comparing the

rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor

(control). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, was determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.
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Caption: Cholinergic signaling pathway and the inhibitory action of Amiton.
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Caption: Experimental workflow for LD50 determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1196955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
Buffer, AChE, DTNB, Substrate, Inhibitor

Mix Buffer, DTNB, and AChE
in Cuvette

Add Amiton (Inhibitor)
and Incubate

Initiate Reaction with
Acetylthiocholine (Substrate)

Measure Absorbance at 412 nm
Over Time

Calculate Reaction Rates
and % Inhibition

Determine IC50 Value

Click to download full resolution via product page

Caption: Workflow of the Ellman assay for AChE inhibition.
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The early research on Amiton and its congeners in the 1950s and 1960s laid the groundwork

for our understanding of the toxicology of V-series nerve agents. These studies established

their potent inhibitory effects on acetylcholinesterase and quantified their extreme toxicity.

While the original research papers are not always readily accessible, their findings, preserved

in subsequent reviews and declassified documents, remain a cornerstone of modern toxicology

and chemical defense research. The experimental protocols developed and refined during this

era for assessing acute toxicity and enzyme inhibition continue to be relevant in the evaluation

of new chemical entities.
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Available at: [https://www.benchchem.com/product/b1196955#early-research-papers-on-
amiton-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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